molecular formula C19H15Cl2F2NO7S B608521 Unii-JH1CX8SG5V CAS No. 1353546-86-7

Unii-JH1CX8SG5V

货号: B608521
CAS 编号: 1353546-86-7
分子量: 510.3 g/mol
InChI 键: ZININGNRPUGNSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥利司他是一种新一代高效的磷酸二酯酶 4 (PDE4) 抑制剂,靶向与炎症相关的 PDE4B 和 PDE4D 亚型。 它显示出对 Th1、Th2 和 Th17 通路的有效抑制,在炎症级联反应的早期发挥作用,并对参与多种皮肤病和免疫疾病的多种细胞因子产生广泛的抗炎作用 .

科学研究应用

奥利司他具有广泛的科学研究应用,包括:

作用机制

奥利司他通过选择性抑制 PDE4B 和 PDE4D 亚型发挥作用。 这种抑制导致环腺苷酸 (cAMP) 分解减少,从而导致促炎细胞因子产生减少。 该化合物在炎症级联反应的早期发挥作用,靶向参与炎症反应的多个途径,包括 Th1、Th2 和 Th17 途径 .

安全和危害

Orismilast is currently in the investigational stage, and its safety and hazards are being evaluated in clinical trials . The Phase 2b study is a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of Orismilast in patients with moderate to severe plaque psoriasis .

未来方向

Orismilast is currently being developed for the treatment of psoriasis, HS, and AD . The first patient has been enrolled in the IASOS Phase 2b study, which aims to identify the appropriate dose-regimen for Phase 3 studies . Union Therapeutics has also signed a strategic partnership and license agreement with Innovent Biologics to develop and commercialize Orismilast in China .

准备方法

奥利司他的合成路线和反应条件在公开来源中没有详细介绍。 已知奥利司他由 UNION Therapeutics 开发,并已完成多个阶段的临床试验,以确保其有效性和安全性 . 工业生产方法通常涉及在受控条件下进行大规模合成,以保持化合物的纯度和效力。

化学反应分析

奥利司他经历了几种类型的化学反应,主要侧重于其作为 PDE4 抑制剂的作用。 该化合物参与以下反应:

相似化合物的比较

奥利司他与其他 PDE4 抑制剂进行比较,例如:

  • 内拉多米司特
  • 扎托米司特
  • PF-07038124

这些化合物也是选择性 PDE4B/D 抑制剂,目前正处于针对各种疾病的后期临床试验阶段。 奥利司他因其高效力和广泛的抗炎作用而独树一帜,使其成为治疗多种炎症性疾病的有希望的候选药物 .

属性

IUPAC Name

2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZININGNRPUGNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353546-86-7
Record name LEO-32731
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORISMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orismilast
Reactant of Route 2
Reactant of Route 2
Orismilast
Reactant of Route 3
Reactant of Route 3
Orismilast
Reactant of Route 4
Reactant of Route 4
Orismilast
Reactant of Route 5
Reactant of Route 5
Orismilast
Reactant of Route 6
Reactant of Route 6
Orismilast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。